molecular formula C9H6BrFN2 B15331357 6-Bromo-7-fluoroquinolin-2-amine

6-Bromo-7-fluoroquinolin-2-amine

Cat. No.: B15331357
M. Wt: 241.06 g/mol
InChI Key: OUVPHQKZNSRMKE-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinolin-2-amine is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 6th and 7th positions, respectively, on the quinoline ring. The molecular formula of this compound is C9H6BrFN2, and it has a molecular weight of 257.06 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoroquinolin-2-amine typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline, followed by amination at the 2nd position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate amine source for the amination step .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-7-fluoroquinolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl derivatives .

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoroquinolin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of DNA strand breaks, ultimately resulting in bacterial cell death . The compound’s ability to modulate receptor activity also makes it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-7-fluoroquinolin-2-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C9H6BrFN2

Molecular Weight

241.06 g/mol

IUPAC Name

6-bromo-7-fluoroquinolin-2-amine

InChI

InChI=1S/C9H6BrFN2/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H,(H2,12,13)

InChI Key

OUVPHQKZNSRMKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)Br)F)N

Origin of Product

United States

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